

Physicochemical Characteristics of Hydantoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Hydantoic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **hydantoic acid** (also known as N-carbamoylglycine). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and logical process visualization.

Core Physicochemical Properties

Hydantoic acid is a carbamoyl derivative of the amino acid glycine. It serves as a key intermediate in the synthesis of hydantoins and is recognized as a metabolite.^{[1][2]} A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Hydantoic Acid**

Property	Value	Source(s)
Molecular Formula	C ₃ H ₆ N ₂ O ₃	[3]
Molar Mass	118.09 g/mol	[2]
CAS Number	462-60-2	[1]
Appearance	White to off-white crystalline powder	-
Melting Point	179-180 °C	-
pKa	3.876 (at 25 °C)	-
Water Solubility	38.85 g/L (at 25 °C)	-
Density (estimate)	1.527 g/cm ³	-
Vapor Pressure (estimate)	4.18E-05 mmHg (at 25 °C)	-
Refractive Index (estimate)	1.4715	-

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **hydantoic acid**. Key spectral data are summarized below.

¹H NMR Spectroscopy

Proton NMR data for **hydantoic acid** in D₂O is presented in Table 2.

Table 2: ¹H NMR Spectral Data for **Hydantoic Acid** in D₂O

Chemical Shift (ppm)	Multiplicity	Assignment	Source(s)
3.898	Singlet	-CH ₂ -	[4]

Note: The spectrum shows a prominent singlet for the methylene protons. Other exchangeable protons (e.g., from the carboxylic acid and amide groups) may not be readily observed in D₂O.

Infrared (IR) Spectroscopy

The IR spectrum of **hydantoic acid** exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies are listed in Table 3.

Table 3: Key IR Absorption Bands for **Hydantoic Acid**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400-3200	N-H	Stretching (Amide)
~3300-2500	O-H	Stretching (Carboxylic Acid)
~1720	C=O	Stretching (Carboxylic Acid)
~1680	C=O	Stretching (Amide I)
~1640	N-H	Bending (Amide II)

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **hydantoic acid**.

Synthesis of Hydantoic Acid via the Urech Hydantoin Synthesis (Intermediate Isolation)

The Urech hydantoin synthesis provides a common route to hydantoins, with **hydantoic acid** as a key intermediate. The following protocol is adapted for the synthesis and isolation of **hydantoic acid** from glycine.^{[5][6]}

Materials:

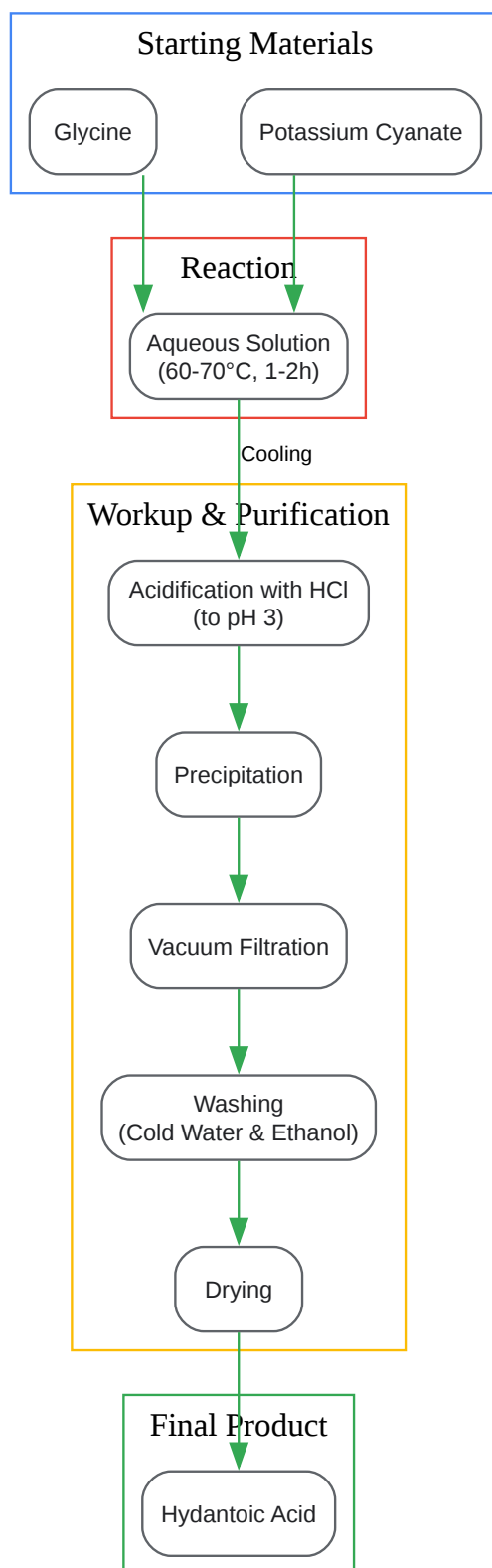
- Glycine
- Potassium cyanate (KOCN)
- Deionized water
- Hydrochloric acid (HCl), concentrated and 1 M

- Ethanol
- Beakers, magnetic stirrer, heating mantle, pH meter, Buchner funnel, filter paper, and standard laboratory glassware.

Procedure:

- **Dissolution of Reactants:** In a 250 mL beaker, dissolve 0.1 moles of glycine in 100 mL of deionized water with gentle heating and stirring. In a separate beaker, dissolve 0.12 moles of potassium cyanate in 50 mL of deionized water.
- **Reaction:** Slowly add the potassium cyanate solution to the glycine solution while maintaining the temperature at approximately 60-70°C. Continue to stir the reaction mixture at this temperature for 1-2 hours.
- **Acidification:** After the reaction period, allow the mixture to cool to room temperature. Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 3. This will protonate the carboxylate and precipitate the **hydantoic acid**.
- **Isolation and Purification:** Cool the acidified mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
- **Drying:** Dry the purified **hydantoic acid** in a desiccator under vacuum to a constant weight.

The synthesis workflow is illustrated in the following diagram:



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Caption: Synthesis and isolation workflow for **hydantoic acid**.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the analysis of **hydantoic acid** using reverse-phase HPLC.[7]

Instrumentation and Materials:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile phase: Acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility)
- **Hydantoic acid** standard
- Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase by mixing the appropriate ratio of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% acid. Degas the mobile phase before use.
- **Standard Preparation:** Accurately weigh a known amount of **hydantoic acid** standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
- **Sample Preparation:** Dissolve the sample containing **hydantoic acid** in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
- **Chromatographic Conditions:**
 - Column: C18 reverse-phase
 - Mobile Phase: Isocratic elution with the prepared mobile phase

- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Detection: UV at 210 nm
- Column Temperature: 25 $^{\circ}$ C
- Analysis: Inject the standards and the sample. Identify the **hydantoic acid** peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of **hydantoic acid** in the sample by constructing a calibration curve from the peak areas of the standards.

Spectroscopic Analysis Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the **hydantoic acid** sample.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D_2O or $DMSO-d_6$) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.^[8]

Data Acquisition:

- Acquire a 1H NMR spectrum using a standard pulse program.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the dry **hydantoic acid** sample into a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.[9]

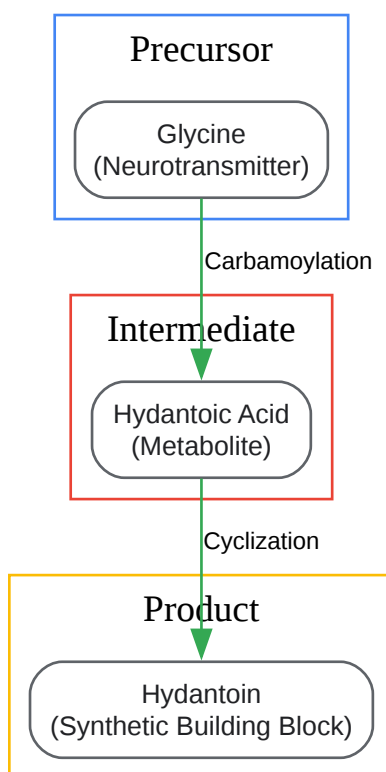
Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Record the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- The final spectrum will be the ratio of the sample spectrum to the background spectrum.

Biological Role and Signaling Pathways

Current scientific literature primarily identifies **hydantoic acid** as a metabolite and a synthetic intermediate.[1][2] Extensive searches for its direct involvement in biological signaling pathways have not yielded significant evidence of it acting as a signaling molecule. While its precursor, glycine, is a known neurotransmitter with its own signaling pathways, and other N-acyl glycines can have signaling functions, **hydantoic acid** itself is not currently recognized to have a specific role in cell signaling.[10][11] Its biological significance appears to be confined to its role in metabolic processes and as a precursor in the formation of other molecules.

The following diagram illustrates the relationship of **hydantoic acid** to glycine and hydantoin, highlighting its position as an intermediate rather than a signaling molecule.



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Caption: Metabolic and synthetic relationship of **hydantoinic acid**.

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